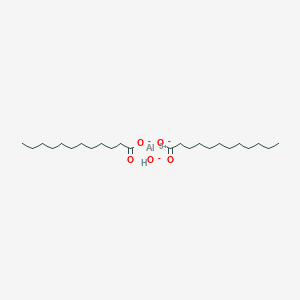
Aluminum, bis(dodecanoato-kappaO)hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis-(Dodecanoato-o)hydroxyaluminum can be synthesized by reacting dodecanoic acid with aluminum hydroxide under controlled temperature and conditions . The process involves the exchange of hydrogen ions and the coordination of alkanoates .
Industrial Production Methods: Industrial production of bis-(Dodecanoato-o)hydroxyaluminum typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis-(Dodecanoato-o)hydroxyaluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert bis-(Dodecanoato-o)hydroxyaluminum into lower oxidation states.
Substitution: The hydroxyl and alkanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce various aluminum alkanoates .
Scientific Research Applications
Bis-(Dodecanoato-o)hydroxyaluminum has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis-(Dodecanoato-o)hydroxyaluminum exerts its effects involves the coordination of its hydroxyl and alkanoate groups with target molecules. This coordination can influence the molecular pathways and interactions within a system, leading to various chemical and biological effects . The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Aluminum Hydroxide: Similar in structure but lacks the alkanoate groups.
Aluminum Oxide: An oxide form of aluminum with different chemical properties.
Aluminum Alkanoates: Compounds with similar alkanoate groups but different hydroxyl or other functional groups.
Uniqueness: Bis-(Dodecanoato-o)hydroxyaluminum is unique due to its specific combination of hydroxyl and dodecanoate groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in applications requiring both coordination chemistry and organic functionality .
Properties
CAS No. |
817-83-4 |
|---|---|
Molecular Formula |
C24H47AlO5 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
aluminum;dodecanoate;hydroxide |
InChI |
InChI=1S/2C12H24O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;;/h2*2-11H2,1H3,(H,13,14);;1H2/q;;+3;/p-3 |
InChI Key |
YHOBFONOTZZEHM-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[OH-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
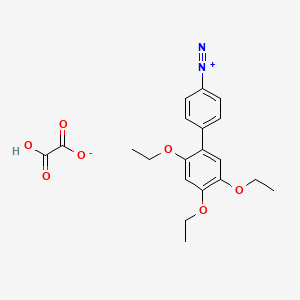
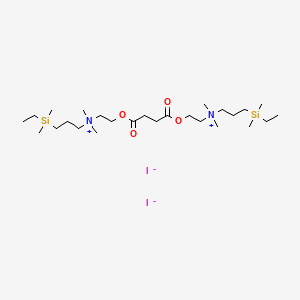
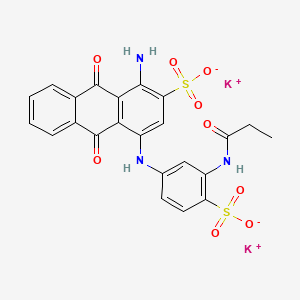
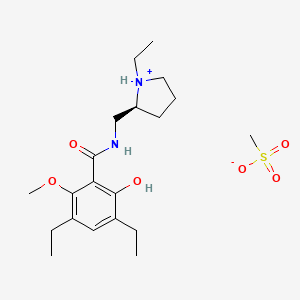
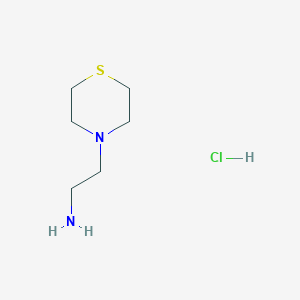
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
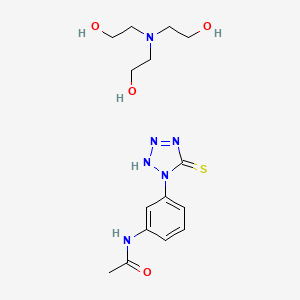
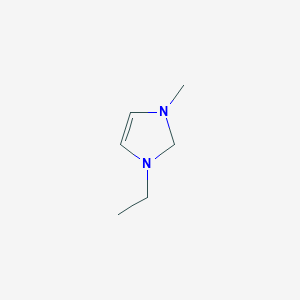
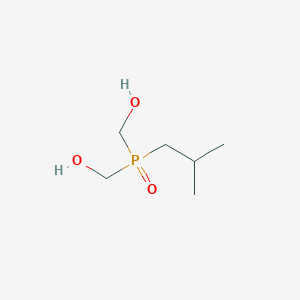
![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
